Ethidimuron
Overview
Description
Ethidimuron is a synthetic compound primarily used as a non-selective herbicide. It belongs to the class of thiadiazolylurea herbicides and is known for its ability to inhibit photosynthesis at photosystem II. This compound was first reported in 1973 and has been used to control vegetation in non-crop areas such as rights-of-way, railways, and pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethidimuron is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of ethanesulfonyl chloride with 1,3,4-thiadiazole-2-amine to form an intermediate compound. This intermediate is then reacted with dimethylamine to produce this compound. The reaction conditions often include the use of solvents like acetone and water, and the process is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The use of fluidized-bed extraction (FBE) is common to ensure efficient extraction and purification of the final product. The purified compound is then subjected to quality control tests to ensure its efficacy and safety .
Chemical Reactions Analysis
Types of Reactions: Ethidimuron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazolylurea derivatives.
Scientific Research Applications
Ethidimuron has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of thiadiazolylurea herbicides in various chemical reactions.
Biology: Investigated for its effects on plant physiology, particularly its role in inhibiting photosynthesis.
Mechanism of Action
Ethidimuron exerts its herbicidal effects by inhibiting photosynthesis at photosystem II. It binds to the D1 protein in the photosystem II complex, preventing the transfer of electrons from water to plastoquinone. This inhibition disrupts the photosynthetic electron transport chain, leading to the production of reactive oxygen species and ultimately causing cell death in plants .
Comparison with Similar Compounds
Methabenzthiazuron: Another thiadiazolylurea herbicide with similar herbicidal properties.
Anilazine: A triazine fungicide with a different mode of action but similar chemical structure.
Uniqueness of Ethidimuron: this compound is unique in its specific inhibition of photosystem II and its ability to control a wide range of vegetation. Unlike some other herbicides, it does not exhibit significant isomerism, making it easier to study and apply in various settings .
Properties
IUPAC Name |
1-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O3S2/c1-4-16(13,14)7-10-9-6(15-7)11(3)5(12)8-2/h4H2,1-3H3,(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCSOWTADCKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)N(C)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035005 | |
Record name | Ethidimuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30043-49-3 | |
Record name | Ethidimuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30043-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethidimuron [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030043493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethidimuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-ethylsulphonyl-1,3,4-thiadiazol-2-yl)-1,3-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHIDIMURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MC4836A60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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